1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine
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Overview
Description
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
Preparation Methods
The synthesis of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and efficiency.
Chemical Reactions Analysis
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazole derivatives .
Scientific Research Applications
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites and preventing their normal function . This inhibition can lead to various therapeutic effects, including the suppression of cancer cell growth and the modulation of immune responses .
Comparison with Similar Compounds
1-(3-Amino-1H-1,2,4-triazol-5-yl)piperidin-3-amine can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole: Another triazole derivative with similar pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C7H14N6 |
---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C7H14N6/c8-5-2-1-3-13(4-5)7-10-6(9)11-12-7/h5H,1-4,8H2,(H3,9,10,11,12) |
InChI Key |
YOUJHLUQABOMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=N2)N)N |
Origin of Product |
United States |
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